molecular formula C30H33NO5 B1447382 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)-2,6-dimethylphenyl)propanoic acid CAS No. 1043043-79-3

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)-2,6-dimethylphenyl)propanoic acid

Cat. No. B1447382
M. Wt: 487.6 g/mol
InChI Key: UEEXXSRALHXGMD-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)-2,6-dimethylphenyl)propanoic acid is a useful research compound. Its molecular formula is C30H33NO5 and its molecular weight is 487.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)-2,6-dimethylphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)-2,6-dimethylphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical synthesis and the study of organic compounds with complex structures, such as the one , often focus on their potential applications in drug development and material science. For example, studies on the synthesis and application of related organic compounds provide insights into methodologies that could be used for synthesizing and manipulating the chemical structure of interest for specific applications, including drug synthesis and the development of new materials with unique properties (Schreier et al., 2012).

Pharmaceutical Applications

Research on derivatives of organic compounds often explores their potential as key intermediates in the synthesis of pharmaceuticals. For instance, the application of biomass-derived compounds like levulinic acid in drug synthesis highlights the potential of organic compounds in the development of cleaner, more sustainable pharmaceutical synthesis processes. Such methodologies could be relevant for the compound , particularly in exploring its role as an intermediate or a key component in the synthesis of drugs with improved efficacy and lower production costs (Zhang et al., 2021).

Biodegradation and Environmental Impact

Understanding the biodegradation and environmental impact of complex organic compounds is crucial, especially for those used in agricultural applications such as herbicides and pesticides. Research on the biodegradation pathways of compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater provides a framework for studying the environmental fate of similar organic compounds, including their breakdown products, potential toxicity, and strategies for mitigation of environmental impacts (Thornton et al., 2020).

Analytical and Detection Methods

Advancements in analytical techniques and detection methods for organic compounds are essential for both research and regulatory purposes. Studies on the detection, analysis, and environmental monitoring of compounds provide insights into the development of more efficient, sensitive, and accurate methods for the analysis of complex organic molecules. These methodologies are critical for assessing the presence, concentration, and potential impacts of such compounds in various environments (Conder et al., 2008).

properties

IUPAC Name

(2S)-3-[2,6-dimethyl-4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33NO5/c1-18-14-20(36-30(3,4)5)15-19(2)25(18)16-27(28(32)33)31-29(34)35-17-26-23-12-8-6-10-21(23)22-11-7-9-13-24(22)26/h6-15,26-27H,16-17H2,1-5H3,(H,31,34)(H,32,33)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEXXSRALHXGMD-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)-2,6-dimethylphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)-2,6-dimethylphenyl)propanoic acid
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)-2,6-dimethylphenyl)propanoic acid
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)-2,6-dimethylphenyl)propanoic acid
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)-2,6-dimethylphenyl)propanoic acid
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)-2,6-dimethylphenyl)propanoic acid
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)-2,6-dimethylphenyl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.